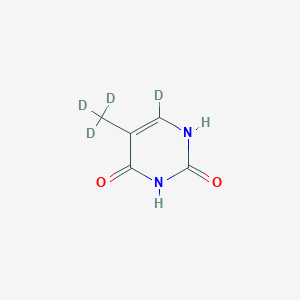

Thymine-d4

Description

Thymine-d4 (methyl-d3,6-d1) (CAS: 156054-85-2) is a deuterium-labeled isotopologue of thymine, a pyrimidine nucleobase integral to DNA structure. The compound features four deuterium substitutions: three at the methyl group (-CD₃) and one at the 6-position of the pyrimidine ring . With an isotopic purity of 98 atom% D, it is widely utilized as an internal standard in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) for precise quantification of thymine in biological matrices . Its molecular formula is C₅D₄H₂N₂O₂, and it is supplied by multiple vendors, including Cayman Chemical and Santa Cruz Biotechnology, for research applications .

Propriétés

IUPAC Name |

6-deuterio-5-(trideuteriomethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNBRDOKXIBIV-MZCSYVLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583886 | |

| Record name | 5-(~2~H_3_)Methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156054-85-2 | |

| Record name | 5-(~2~H_3_)Methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Deuterated Epoxidation

-

Reagents :

-

Methyl methacrylate-d₃ (CD₂=C(CD₃)COOCH₃) instead of non-deuterated methyl methacrylate.

-

Deuterated methanol (CD₃OD) as the solvent.

-

Hydrogen peroxide (H₂O₂) or peracetic acid as the oxidant.

-

-

Mechanism :

The epoxidation of methyl methacrylate-d₃ proceeds via electrophilic addition of the oxidant to the double bond, forming a 2,3-epoxy-2-methyl methacrylate-d₃ intermediate. Deuterated methanol stabilizes the transition state, enhancing regioselectivity. -

Conditions :

-

Temperature: 0–10°C to minimize side reactions.

-

pH: 8.9–9.1 (adjusted with NaOD in D₂O).

-

Reaction time: 2–20 hours.

-

Ring-Closure with Isotopic Enrichment

-

Deuterium Incorporation at the 6-Position :

-

Urea (NH₂CONH₂) reacts with the epoxy intermediate in deuterated ethanol (C₂D₅OD).

-

Tosic acid (p-TsOD) catalyzes the ring-closure, with deuterium exchange occurring at the 6-position due to acidic conditions.

-

-

Optimization :

Table 1: Reaction Parameters for Epoxidation-Ring-Closure Method

Catalytic Deuteration of Thymine

An alternative route involves post-synthetic deuterium exchange using catalytic hydrogen-deuterium (H-D) swapping. This method is advantageous for late-stage deuteration but requires precise control to target the methyl and 6-positions.

Reaction Setup

-

Substrate : Commercial thymine dissolved in deuterated DMSO (DMSO-d₆).

-

Catalyst : Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) saturated with D₂ gas.

-

Conditions :

-

Temperature: 80–100°C.

-

Pressure: 50–100 bar D₂.

-

Duration: 24–48 hours.

-

Selectivity Challenges

-

Methyl Group (-CH₃) : Full deuteration to -CD₃ is achievable due to the high mobility of methyl hydrogens.

-

6-Position (C-H) : Requires acidic conditions (e.g., DCl/D₂O) to polarize the C-H bond, facilitating D₂O-mediated exchange.

Table 2: Catalytic Deuteration Efficiency

| Position | Deuteration Efficiency | Key Factor |

|---|---|---|

| Methyl (-CD₃) | 95–98% | Catalyst surface area |

| 6-Position (-D) | 85–90% | Acid concentration |

| Ring Hydrogens | <5% | Steric hindrance |

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield | Isotopic Purity | Cost | Scalability |

|---|---|---|---|---|

| Epoxidation-Ring-Closure | 45–50% | 98% | Moderate | High |

| Catalytic Deuteration | 60–65% | 95% | Low | Moderate |

| Enzymatic Hydrolysis | 30–40% | 99% | High | Low |

-

Epoxidation-Ring-Closure : Preferred for industrial-scale production due to established protocols.

-

Catalytic Deuteration : Suitable for labs with H₂/D₂ infrastructure.

-

Enzymatic Hydrolysis : Reserved for high-purity applications despite lower yields.

Mechanistic Insights into Deuterium Incorporation

Acid-Catalyzed Exchange at the 6-Position

In acidic deuterated solvents (e.g., DCl/D₂O), the thymine ring undergoes keto-enol tautomerism, enabling reversible deprotonation at the 6-position. Prolonged exposure ensures >90% deuteration:

Radical-Mediated Methyl Deuteration

Deuterium gas (D₂) dissociates on catalytic surfaces, generating D radicals that abstract methyl hydrogens. Sequential radical recombination replaces all three methyl hydrogens:

Analyse Des Réactions Chimiques

La thymine-d4 subit diverses réactions chimiques similaires à son homologue non deutéré, la thymine. Ces réactions comprennent :

Oxydation : La this compound peut être oxydée pour former du thymine glycol.

Réduction : La réduction catalytique peut convertir la this compound en dihydrothymine.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles tels que l'ammoniac. Les principaux produits formés à partir de ces réactions sont le thymine glycol, la dihydrothymine et des dérivés de thymine substitués .

4. Applications de la Recherche Scientifique

La this compound est largement utilisée en recherche scientifique en raison de son marquage isotopique stable. Parmi ses applications, citons :

Chimie : Utilisée comme traceur dans les études de réactions chimiques pour comprendre les mécanismes et les voies réactionnelles.

Biologie : Employée dans les études de réplication et de réparation de l'ADN pour suivre l'incorporation et l'élimination de la thymine dans les brins d'ADN.

Médecine : Utilisée dans les études pharmacocinétiques pour étudier le métabolisme et la distribution des médicaments contenant de la thymine.

Industrie : Appliquée au développement de tests diagnostiques et en tant que standard en spectrométrie de masse .

5. Mécanisme d'Action

Le mécanisme d'action de la this compound implique son incorporation dans l'ADN, où elle s'apparie à l'adénine par liaison hydrogène. Le marquage au deutérium permet aux chercheurs de suivre et d'étudier le comportement de la thymine dans divers processus biologiques. La this compound peut former des dimères de thymine lors de l'exposition aux rayons ultraviolets, ce qui peut inhiber la réplication de l'ADN et provoquer des mutations .

Applications De Recherche Scientifique

Scientific Research Applications

Thymine-d4 serves multiple roles in scientific research:

Chemistry

- Tracer Studies : Utilized as a tracer in chemical reaction studies to understand reaction mechanisms and pathways.

- Internal Standard : Employed as an internal standard in chromatographic methods (GC-MS or LC-MS) for accurate quantification of thymine in biological samples.

Biology

- DNA Synthesis and Repair : this compound is incorporated into DNA strands during replication, allowing researchers to study DNA synthesis and repair mechanisms.

- Cell Signaling : By participating in DNA synthesis, it influences gene expression patterns and cellular responses to environmental stimuli.

Medicine

- Pharmacokinetic Studies : Used to investigate the metabolism and distribution of thymine-containing drugs, aiding in drug development.

- Diagnostic Tools : Its properties are leveraged in developing diagnostic assays targeting DNA-related processes.

Industry

- Development of Therapeutics : Applied in the development of therapeutic agents targeting DNA-related processes.

Case Study 1: Thymidine Metabolism and Telomere Length

Research has shown that thymidine metabolism, including this compound, plays a role in regulating telomere length. Supplementation with deoxythymidine has been linked to telomere elongation by stimulating telomerase activity in human cells, suggesting potential therapeutic applications for conditions associated with telomere shortening.

Case Study 2: Impact on Gene Expression

Studies indicate that this compound can influence gene expression by altering the stability of DNA molecules. Variations in its concentration can lead to different effects on cell survival; low doses may promote healthy cell function while higher doses could induce cytotoxicity.

Data Tables

| Application Area | Specific Use | Description |

|---|---|---|

| Chemistry | Tracer Studies | Understanding reaction mechanisms |

| Chemistry | Internal Standard | Quantification in GC-MS/LC-MS |

| Biology | DNA Repair | Tracking incorporation during replication |

| Medicine | Pharmacokinetics | Studying drug metabolism |

| Industry | Diagnostic Tools | Developing assays for DNA processes |

Mécanisme D'action

The mechanism of action of thymine-d4 involves its incorporation into DNA, where it pairs with adenine through hydrogen bonding. The deuterium labeling allows researchers to track and study the behavior of thymine in various biological processes. This compound can form thymine dimers upon exposure to ultraviolet light, which can inhibit DNA replication and cause mutations .

Comparaison Avec Des Composés Similaires

Thymine-d4 (methyl-d3,6-d1) vs. Thymidine-d3

Thymidine-d3 (CAS: 74848-84-3), a deuterated nucleoside, consists of thymine linked to a deuterated deoxyribose moiety (C₁₀H₁₁D₃N₂O₅). Unlike this compound, which is a free base, Thymidine-d3 is used to study DNA synthesis kinetics and cell cycle synchronization by halting cells at the G1/S phase boundary .

Research Findings :

- This compound enables high-precision detection of thymine in M. bovis BCG metabolic studies, particularly in methionine transport assays using deuterated substrates .

- Thymidine-d3 has been critical in visualizing DNA synthesis via isotopic labeling and in evaluating drug pharmacokinetics .

This compound vs. L-Methionine-(methyl-d3)

Although structurally distinct, L-methionine-(methyl-d3) (a deuterated amino acid) shares methodological similarities with this compound in tracer applications. It is used to study transmembrane transport mechanisms in mycobacteria, leveraging deuterium to track uptake efficiency .

| Parameter | This compound (methyl-d3,6-d1) | L-Methionine-(methyl-d3) |

|---|---|---|

| Chemical Class | Pyrimidine nucleobase | Sulfur-containing amino acid |

| Deuterium Positions | Methyl and pyrimidine ring | Methyl group (-CD₃) |

| Application | Nucleic acid quantification | Membrane transport assays |

| Key Insight | Critical for DNA/RNA analysis | Reveals energy-dependent transport in M. bovis |

Activité Biologique

Thymine-d4 (methyl-d3,6-d1) is a deuterated form of thymine, a pyrimidine base essential for DNA synthesis and repair. This compound has garnered attention in biochemical research due to its unique properties and applications. This article explores its biological activity, mechanisms of action, and implications in various fields, including medicine and molecular biology.

Target of Action

this compound primarily targets DNA synthesis and repair enzymes. It plays a crucial role in the formation of complementary base pairs with adenine during DNA replication, which is vital for maintaining genetic integrity.

Mode of Action

The compound interacts with various enzymes involved in nucleotide metabolism, such as thymidine phosphorylase and thymidylate synthase. These interactions facilitate the conversion of thymidine to thymine, which is essential for nucleotide pool balance within cells.

Biochemical Pathways

this compound is involved in several key biochemical pathways:

- DNA Synthesis: It is incorporated into DNA strands during replication.

- DNA Repair: It aids in correcting errors that occur during DNA replication.

- Metabolic Pathways: It influences the catabolism of thymidine and the synthesis of deoxythymidine triphosphate (dTTP), which is critical for DNA synthesis .

Cellular Effects

This compound influences various cellular processes:

- Gene Expression: By participating in DNA synthesis, it impacts gene expression patterns.

- Cell Signaling: Changes in DNA stability can alter cellular responses to environmental stimuli.

- Cell Viability: At varying concentrations, this compound can exhibit different effects on cell survival; low doses may promote healthy cell function while high doses can lead to cytotoxicity.

Pharmacokinetics

This compound is metabolized similarly to natural thymidine. Its pharmacokinetic profile suggests that it is excreted primarily through the kidneys after undergoing catabolism. The stability of this compound under physiological conditions makes it suitable for various experimental applications.

Research Applications

This compound has several important applications in scientific research:

- Tracer Studies: It serves as a tracer in studies investigating DNA synthesis and repair mechanisms. Its deuterated nature allows for precise tracking in metabolic studies.

- Pharmacokinetic Studies: this compound is utilized to understand the metabolism and distribution of thymine-related drugs, aiding in drug development and therapeutic interventions.

- Diagnostic Tools: The compound's properties are leveraged in developing diagnostic tools targeting DNA-related processes.

Case Study 1: Thymidine Metabolism and Telomere Length

Recent studies have highlighted the role of thymidine metabolism, including this compound, in regulating telomere length. Supplementation with dT (deoxythymidine) has been shown to drive telomere elongation by stimulating telomerase activity in human cells. This suggests potential therapeutic applications for conditions associated with telomere shortening .

Case Study 2: Cancer Research

Research has indicated that modifications in nucleotide metabolism can affect cancer cell proliferation. Thymine analogs similar to this compound have been explored for their antiproliferative effects against various cancer cell lines, demonstrating the compound's potential as an anticancer agent .

Data Summary

| Property | Description |

|---|---|

| Molecular Formula | C5H6N2O2 (deuterated) |

| Role in Biochemical Pathways | DNA synthesis and repair |

| Key Enzymes Involved | Thymidine phosphorylase, Thymidylate synthase |

| Pharmacokinetics | Metabolized via catabolism; excreted by kidneys |

| Applications | Tracer studies, pharmacokinetic studies, diagnostics |

Q & A

Q. What are the primary applications of Thymine-d4 (methyl-d3,6-d1) in isotope-labeling studies?

this compound (methyl-d3,6-d1) is used to track metabolic pathways, nucleic acid dynamics, and isotopic dilution in mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Its deuterated methyl and ring positions minimize interference with hydrogen-bonding patterns while enabling precise tracing in kinetic studies. Methodologically, researchers should validate isotopic incorporation using high-resolution MS and compare retention times with non-deuterated analogs to confirm purity .

Q. How is isotopic purity (98 atom%D) verified for this compound (methyl-d3,6-d1)?

Isotopic purity is confirmed via quantitative NMR or liquid chromatography-mass spectrometry (LC-MS). For NMR, integrate deuterium-specific peaks (e.g., methyl-d3 signals at ~1.8 ppm in D2O) against internal standards. For LC-MS, calculate the ratio of deuterated-to-protiated fragments using extracted ion chromatograms. Calibration curves with certified reference materials are essential to minimize systematic errors .

Q. What protocols ensure stable storage of deuterated thymine derivatives?

Store this compound (methyl-d3,6-d1) in airtight containers under inert gas (e.g., argon) at –20°C to prevent deuterium exchange with ambient moisture. Pre-label aliquots to avoid repeated freeze-thaw cycles. Purity should be rechecked every 6–12 months via FT-IR or NMR to monitor degradation .

Advanced Research Questions

Q. How can researchers mitigate kinetic isotope effects (KIEs) when using this compound (methyl-d3,6-d1) in enzyme kinetics studies?

KIEs arising from deuterium substitution may alter reaction rates. To correct for this:

- Conduct parallel experiments with non-deuterated thymine to establish baseline kinetics.

- Use computational models (e.g., density functional theory) to predict deuterium’s impact on transition states.

- Apply statistical corrections (e.g., t-tests or ANOVA) to compare rate constants between isotopic forms .

Q. What strategies resolve contradictions in isotopic enrichment data from metabolic flux analysis?

Discrepancies may stem from unaccounted isotopic scrambling or matrix effects. Solutions include:

Q. How should deuterated thymine be integrated into tracer studies for DNA replication dynamics?

Design pulse-chase experiments with this compound (methyl-d3,6-d1) to track DNA synthesis in cell cultures. Key steps:

- Optimize dosing to avoid cytotoxicity (preliminary MTT assays recommended).

- Extract genomic DNA, hydrolyze to nucleosides, and analyze via LC-HRMS.

- Normalize deuterium incorporation against total thymine content using molar response factors .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing deuterium distribution patterns?

Use multivariate analysis (e.g., PCA or PLS-DA) to identify clusters in isotopic enrichment datasets. For time-series data, apply mixed-effects models to account for biological variability. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. How to design controls for NMR studies using this compound (methyl-d3,6-d1)?

- Include a non-deuterated thymine control to assign chemical shifts.

- Use solvent suppression sequences (e.g., WATERGATE) to minimize HDO interference in D2O-based experiments.

- Validate assignments with spiking experiments and 2D NMR (e.g., HSQC) .

Data Presentation Guidelines

- Tables : Report isotopic enrichment ratios with standard deviations (e.g., 98.2 ± 0.5 atom%D). Include columns for m/z values, retention times, and statistical significance markers (e.g., asterisks) .

- Figures : Use heatmaps for metabolic flux distributions or scatter plots with error bars for kinetic comparisons. Annotate NMR spectra with δ²H values and splitting patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.